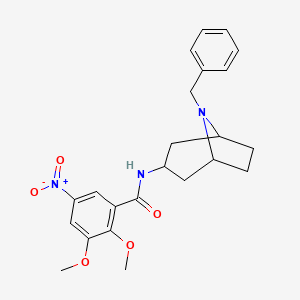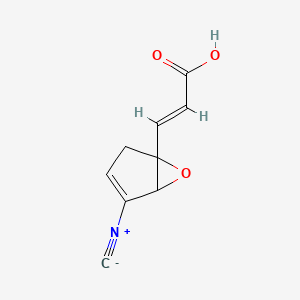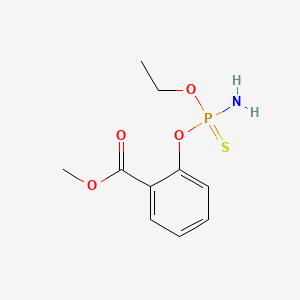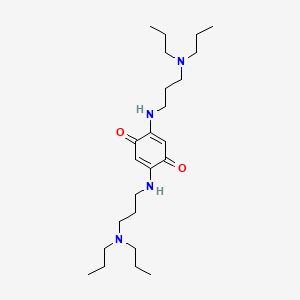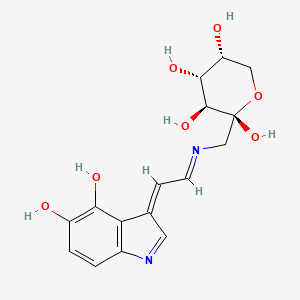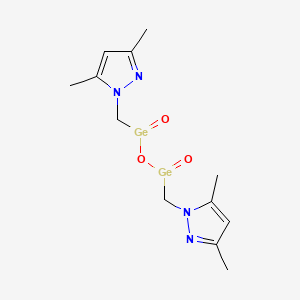
1H-Pyrazole, 1,1'-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) is a complex heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) involves multiple steps. Typically, pyrazoles are synthesized through cycloaddition reactions, condensation reactions, or dehydrogenative coupling reactions .
Chemical Reactions Analysis
1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halides as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in various fields:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1H-Pyrazole, 1,3-dimethyl-
- 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
- 1,1’-(Pyridine-2,6-diyl)bis(3,5-dimethyl-1H-pyrazole)
Compared to these compounds, 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) is unique due to the presence of the dioxo-digermoxane moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
112703-52-3 |
|---|---|
Molecular Formula |
C12H18Ge2N4O3 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)methyl-[(3,5-dimethylpyrazol-1-yl)methyl-oxogermyl]oxy-oxogermane |
InChI |
InChI=1S/C12H18Ge2N4O3/c1-9-5-11(3)17(15-9)7-13(19)21-14(20)8-18-12(4)6-10(2)16-18/h5-6H,7-8H2,1-4H3 |
InChI Key |
RSKBBGGSICFFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C[Ge](=O)O[Ge](=O)CN2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


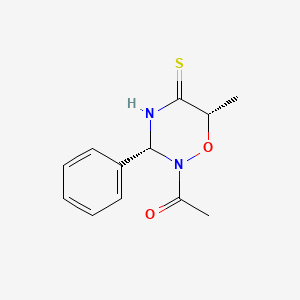

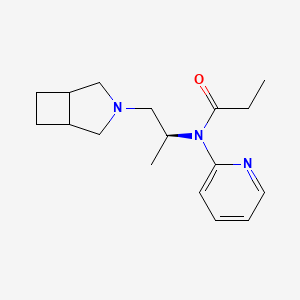
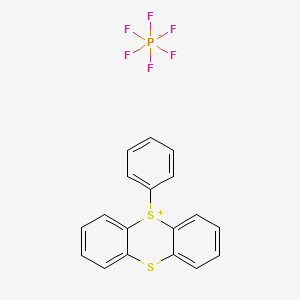

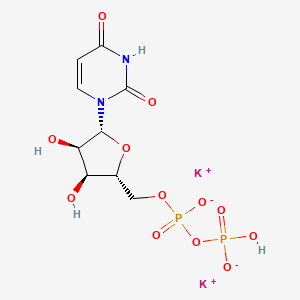
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
